DDR Inhibitor

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

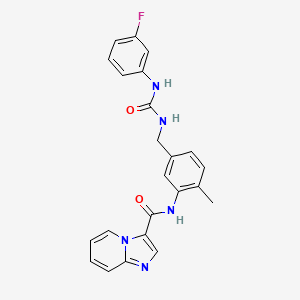

Structure

3D Structure

Properties

IUPAC Name |

N-[5-[[(3-fluorophenyl)carbamoylamino]methyl]-2-methylphenyl]imidazo[1,2-a]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FN5O2/c1-15-8-9-16(13-26-23(31)27-18-6-4-5-17(24)12-18)11-19(15)28-22(30)20-14-25-21-7-2-3-10-29(20)21/h2-12,14H,13H2,1H3,(H,28,30)(H2,26,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPVUIOVIUFJGHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CNC(=O)NC2=CC(=CC=C2)F)NC(=O)C3=CN=C4N3C=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

DDR inhibitor targets in specific cancer types (e.g., breast, ovarian, prostate)

An In-depth Technical Guide to DNA Damage Response (DDR) Inhibitor Targets in Breast, Ovarian, and Prostate Cancer

Introduction

The DNA Damage Response (DDR) is a complex network of signaling pathways that detects and repairs DNA lesions, thereby maintaining genomic integrity. In cancer cells, the DDR is often dysregulated, with certain repair pathways becoming deficient. This creates a dependency on the remaining active pathways for survival, a vulnerability that can be exploited therapeutically. The concept of "synthetic lethality" forms the cornerstone of DDR inhibitor therapy, where blocking a compensatory DDR pathway in a cancer cell that already has a defect in another pathway leads to cell death, while leaving normal cells, with their intact repair mechanisms, largely unharmed.[1]

This guide provides a technical overview of key this compound targets currently being exploited or investigated for the treatment of breast, ovarian, and prostate cancer. It details the mechanisms of action, summarizes clinical data, outlines relevant experimental protocols, and visualizes the core signaling pathways.

PARP Inhibitors: Exploiting Homologous Recombination Deficiency

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. When PARP is inhibited, unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs) during DNA replication.[2]

In healthy cells, these DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancers with mutations in HR genes like BRCA1 and BRCA2, this pathway is deficient. The accumulation of unrepaired DSBs in these cells leads to genomic instability and ultimately, cell death—a classic example of synthetic lethality.[3]

Application in Specific Cancers

-

Ovarian Cancer: PARP inhibitors (PARPis) have become a standard of care, particularly for high-grade serous ovarian cancer (HGSOC), where BRCA1/2 mutations are common.[4] Several PARPis, including olaparib, rucaparib, and niraparib, are approved for both treatment and maintenance therapy in recurrent ovarian cancer.[1][5]

-

Breast Cancer: Olaparib and talazoparib are approved for patients with metastatic HER2-negative breast cancer who have a germline BRCA1/2 mutation.[5][6] Clinical trials like OlympiAD have demonstrated a significant progression-free survival benefit compared to standard chemotherapy.[3][5]

-

Prostate Cancer: DDR gene alterations, especially in BRCA2 and ATM, are found in a significant subset of metastatic castration-resistant prostate cancer (mCRPC).[7] Olaparib and rucaparib have received FDA approval for mCRPC patients with specific DDR gene mutations who have progressed on prior therapies.[7][8] The PROfound trial showed that olaparib was more effective than standard hormonal therapy in men with HRD mutations.[8][9]

Diagram: Synthetic Lethality with PARP Inhibitors

Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-mutant cancer cells.

Mechanisms of Resistance

Resistance to PARP inhibitors is a growing clinical challenge. Key mechanisms include:

-

Restoration of HR: Secondary or "reversion" mutations in BRCA1/2 can restore the open reading frame and protein function, making the tumor HR-proficient again.[2][10][11]

-

Replication Fork Stabilization: Loss of proteins that cause fork degradation (e.g., MRE11) can stabilize stalled replication forks, preventing the formation of DSBs and conferring resistance.[2][10]

-

Drug Efflux: Upregulation of drug efflux pumps, such as P-glycoprotein (ABCB1), can reduce the intracellular concentration of the PARP inhibitor.[10]

ATR and CHK1/2 Inhibitors: Targeting the Replication Stress Response

Ataxia-telangiectasia and Rad3-related (ATR) kinase is a master regulator of the cellular response to replication stress and certain types of DNA damage.[12] When replication forks stall, ATR is activated and phosphorylates numerous substrates, most notably Checkpoint Kinase 1 (CHK1), to stabilize forks, promote DNA repair, and initiate cell cycle arrest, primarily at the G2/M checkpoint.[12][13][14] Many cancer cells have defects in the G1 checkpoint (e.g., p53 mutation) and experience high levels of oncogene-induced replication stress, making them highly dependent on the ATR-CHK1 pathway for survival.[12]

Application in Specific Cancers

-

Ovarian Cancer: ATR inhibitors (ATRi) have shown promise in preclinical models, particularly in platinum-resistant ovarian cancer (PROC).[15] They can sensitize ovarian cancer cells to various chemotherapies and PARP inhibitors, irrespective of BRCA status.[15][16] High levels of replication stress may serve as a predictive biomarker for ATRi sensitivity.[12][17]

-

Breast Cancer: Triple-negative breast cancer (TNBC) is characterized by genomic instability and often relies on the ATR/CHK1 pathway.[13] ATR and CHK1/2 inhibitors are being investigated, often in combination with chemotherapy, to exploit this dependency and induce mitotic catastrophe in TNBC cells.[13][14][18]

-

Prostate Cancer: In prostate cancers with ATM loss, there is a heightened dependency on ATR for survival.[19] Preclinical studies show that ATM-deficient prostate cancer cells are robustly sensitized to ATR inhibition, suggesting this as a more effective strategy than PARP inhibition for this specific subtype.[19][20][21] Combining ATR and PARP inhibitors has also shown superior anti-tumor activity in ATM-loss models.[20][22]

Diagram: ATR/CHK1 Signaling Pathway

Caption: The ATR/CHK1 pathway's role in G2/M checkpoint control following replication stress.

Other Key DDR Targets

ATM and DNA-PK Inhibitors

Ataxia-telangiectasia mutated (ATM) and DNA-dependent protein kinase (DNA-PK) are primary sensors of DSBs, activating the NHEJ and HR repair pathways, respectively.[23][24][25]

-

ATM: ATM alterations are present in about 5% of advanced prostate cancers.[21] As mentioned, ATM loss creates a synthetic lethal relationship with ATR inhibition.[19][26]

-

DNA-PK: As a pivotal component of the non-homologous end joining (NHEJ) pathway, DNA-PK is a target for radiosensitization and chemosensitization.[23][24][27] Inhibitors like M3814 (nedisertib) and AZD7648 are in clinical trials, often combined with DNA-damaging agents like radiation or chemotherapy, to prevent the repair of induced DSBs.[9][23][24]

WEE1 Inhibitors

WEE1 is a kinase that negatively regulates CDK1, serving as a critical gatekeeper for entry into mitosis at the G2/M checkpoint.[28][29] In cancer cells with a defective G1 checkpoint (common in p53-mutant cancers like HGSOC), WEE1 inhibition forces premature entry into mitosis with unrepaired DNA, leading to mitotic catastrophe and cell death.[29][30]

-

Ovarian Cancer: WEE1 inhibitors like adavosertib (formerly MK-1775) and azenosertib are being actively investigated in ovarian cancer, particularly HGSOC, both as monotherapy and in combination with other agents.[4][28][29][31]

Quantitative Data Summary

The following tables summarize key quantitative findings from clinical trials of various DDR inhibitors.

Table 1: Efficacy of PARP Inhibitors in Breast, Ovarian, and Prostate Cancer

| Inhibitor | Trial Name | Cancer Type | Patient Population | Primary Endpoint | Result |

|---|---|---|---|---|---|

| Olaparib | OlympiAD | Breast | gBRCAm, HER2- metastatic | Median PFS | 7.0 months vs 4.2 months with chemo |

| Talazoparib | EMBRACA | Breast | gBRCAm, HER2- metastatic | Median PFS | 8.6 months vs 5.6 months with chemo |

| Olaparib | SOLO-1 | Ovarian | BRCAm, advanced, newly diagnosed | 3-Year PFS Rate | 60% vs 27% with placebo (maintenance) |

| Rucaparib | ARIEL3 | Ovarian | Recurrent, platinum-sensitive | Median PFS | 10.8 months vs 5.4 with placebo (maintenance) |

| Olaparib | PROfound | Prostate | mCRPC with HRR gene alterations | Median PFS (BRCA1/2, ATM) | 7.4 months vs 3.6 months with standard care |

| Rucaparib | TRITON2 | Prostate | mCRPC with BRCAm | Objective Response Rate (ORR) | 44% |

PFS: Progression-Free Survival; gBRCAm: germline BRCA mutation; mCRPC: metastatic Castration-Resistant Prostate Cancer (Data synthesized from multiple sources including[5][6][7][8])

Table 2: Efficacy of Other DDR Inhibitors (Selected Trials)

| Inhibitor | Target | Trial (NCT) | Cancer Type | Patient Population | Key Finding |

|---|---|---|---|---|---|

| Adavosertib | WEE1 | NCT01164995 | Ovarian | Platinum-resistant, TP53m | Combination with carboplatin showed clinical activity[4] |

| AZD6738 (Ceralasertib) | ATR | Multiple Phase I/II | Solid Tumors | ATM-deficient | Durable anti-tumor activity observed[12] |

| Prexasertib | CHK1/2 | NCT02873975 | Breast/Ovarian | gBRCAm, TNBC, HGSOC | Investigating single-agent activity[32] |

| M3814 (Nedisertib) | DNA-PK | Multiple Phase I/II | Solid Tumors | Advanced solid tumors | Primarily tested in combination with radiotherapy/chemotherapy[33] |

TNBC: Triple-Negative Breast Cancer; HGSOC: High-Grade Serous Ovarian Cancer

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published findings. Below are generalized protocols for common assays used to evaluate DDR inhibitors.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT/MTS Assay)

This protocol assesses the effect of a this compound on the metabolic activity and proliferation of cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., OVCAR-8 for ovarian, MDA-MB-231 for breast, LNCaP for prostate) in 96-well plates at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of the this compound (e.g., Olaparib, VE-821) in complete culture medium. Remove the old medium from the plates and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only controls.

-

Incubation: Incubate the plates for a specified period (e.g., 72-120 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Reagent Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar MTS reagent to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan product.

-

Solubilization & Measurement: Add 100 µL of solubilization solution (e.g., DMSO or a specialized stop solution) to each well to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the percentage of cell viability against the drug concentration and use a non-linear regression model to calculate the IC₅₀ (half-maximal inhibitory concentration).

Diagram: Experimental Workflow for Cytotoxicity Assay

Caption: A typical workflow for determining the IC50 of a this compound using an MTT assay.

Protocol 2: Clonogenic Survival Assay

This assay measures the ability of single cells to proliferate and form colonies after treatment, assessing long-term cell survival. It is often used to evaluate synergy with radiation.[22]

-

Cell Seeding: Plate a precise number of cells (e.g., 200-1000 cells, determined empirically for each cell line) into 6-well plates.

-

Drug Treatment: After cells adhere, treat with the this compound at a fixed concentration for a defined period (e.g., 24 hours).

-

DNA Damage Induction: For combination studies, irradiate the cells with varying doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy) using a calibrated irradiator.

-

Incubation: Remove the drug-containing medium, wash with PBS, and add fresh complete medium. Incubate the plates for 10-14 days, allowing colonies to form.

-

Staining: Wash the colonies with PBS, fix with a methanol/acetic acid solution, and stain with 0.5% crystal violet solution.

-

Colony Counting: Gently wash off excess stain and allow the plates to dry. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition. The SF is calculated as (colonies counted / cells seeded) / PE of the control group. Data can be fitted to a linear-quadratic model to assess radiosensitization.

Conclusion and Future Directions

DDR inhibitors represent a major advancement in precision oncology, particularly for breast, ovarian, and prostate cancers harboring specific genetic deficiencies. The success of PARP inhibitors has paved the way for the development of a new wave of agents targeting other critical nodes in the DDR network, such as ATR, ATM, WEE1, and DNA-PK.

Future research will focus on several key areas:

-

Overcoming Resistance: Developing strategies to bypass or reverse resistance to existing DDR inhibitors, including the use of novel combination therapies.[10][34]

-

Biomarker Discovery: Identifying and validating robust biomarkers beyond BRCA1/2 mutations to better select patients who will benefit from specific DDR-targeted therapies.[17][34] Functional assessments of replication stress or HR proficiency may prove more predictive than single-gene mutations.[12][17]

-

Novel Combinations: Exploring synergistic combinations of different DDR inhibitors (e.g., PARP plus ATR inhibitors) or combining DDR inhibitors with immunotherapy, cell cycle inhibitors, or other targeted agents.[9][15][35]

The continued elucidation of the complex DDR network and its interplay with other cellular processes will undoubtedly uncover new therapeutic vulnerabilities and expand the application of these powerful agents in the fight against cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. targetedonc.com [targetedonc.com]

- 4. Targeting WEE1 Kinase in Gynecological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights [frontiersin.org]

- 6. An Overview of PARP Inhibitors for the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cancernetwork.com [cancernetwork.com]

- 8. Therapeutic targeting of the DNA damage response in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Mechanisms of PARP inhibitor resistance in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Triple-Negative Breast Cancer and Emerging Therapeutic Strategies: ATR and CHK1/2 as Promising Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ATR Inhibitors in Platinum-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. The Role of ATR Inhibitors in Ovarian Cancer: Investigating Predictive Biomarkers of Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Triple-Negative Breast Cancer and Emerging Therapeutic Strategies: ATR and CHK1/2 as Promising Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Advanced Prostate Cancer with ATM Loss: PARP and ATR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ATM Loss Confers Greater Sensitivity to ATR Inhibition Than PARP Inhibition in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. DNA-PK as an Emerging Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. aacrjournals.org [aacrjournals.org]

- 27. mdpi.com [mdpi.com]

- 28. WEE1 inhibition by MK1775 as a single-agent therapy inhibits ovarian cancer viability - PMC [pmc.ncbi.nlm.nih.gov]

- 29. onclive.com [onclive.com]

- 30. Identifying and overcoming a mechanism of resistance to WEE1 kinase inhibitor AZD1775 in high grade serous ovarian cancer cells [ejgo.net]

- 31. juniperpublishers.com [juniperpublishers.com]

- 32. Facebook [cancer.gov]

- 33. tandfonline.com [tandfonline.com]

- 34. DNA damage response in breast cancer and its significant role in guiding novel precise therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 35. The mechanism and clinical application of DNA damage repair inhibitors combined with immune checkpoint inhibitors in the treatment of urologic cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Tipping Point: A Deep Dive into Cancer's Dependence on DNA Damage Response Pathways

A Technical Guide for Researchers and Drug Development Professionals

The integrity of our genome is under constant assault from both endogenous and exogenous sources, leading to a myriad of DNA lesions. To counteract this, cells have evolved a complex network of DNA Damage Response (DDR) pathways. In a twist of irony, the very mechanisms that safeguard normal cells become a critical vulnerability in cancer. Malignant cells, often riddled with genomic instability and defects in some DDR pathways, develop a heightened reliance—an addiction—to the remaining functional pathways for their survival and proliferation. This dependency creates a therapeutic window, allowing for the selective targeting of cancer cells by inhibiting these essential DDR pathways, a concept known as synthetic lethality. This in-depth technical guide explores the molecular underpinnings of this reliance, presents key quantitative data, details relevant experimental protocols, and visualizes the core signaling cascades.

Section 1: The Molecular Basis of DDR Dependency in Cancer

Cancer is fundamentally a disease of genomic instability. The loss of function in key tumor suppressor genes and the activation of oncogenes often lead to defects in DDR pathways. For instance, mutations in genes like TP53 can cripple the cell's ability to induce apoptosis in response to DNA damage, while mutations in BRCA1 and BRCA2 impair high-fidelity homologous recombination (HR) repair of DNA double-strand breaks (DSBs).[1][2] This initial DDR deficiency forces cancer cells to become overly dependent on alternative, often more error-prone, repair mechanisms to cope with the increased load of DNA damage. This reliance is the cornerstone of targeted DDR-based cancer therapies.

Key DDR Pathways and Their Aberrations in Cancer

Several major DDR pathways are frequently dysregulated in cancer, creating specific vulnerabilities:

-

Base Excision Repair (BER): Responsible for repairing small, non-helix-distorting base lesions.[3] While deficiencies in BER can lead to increased mutation rates, some cancers exhibit an upregulation of BER to cope with high levels of oxidative stress.[4]

-

Mismatch Repair (MMR): Corrects errors made during DNA replication.[5] MMR deficiency leads to microsatellite instability (MSI) and a high tumor mutational burden, which can be exploited by immunotherapy.[6]

-

Nucleotide Excision Repair (NER): Repairs bulky, helix-distorting lesions.

-

Double-Strand Break (DSB) Repair:

-

Homologous Recombination (HR): A high-fidelity pathway that uses a sister chromatid as a template for repair.[7] Defects in HR, often due to mutations in BRCA1/2, PALB2, and other genes, are a hallmark of many cancers and a key target for PARP inhibitors.[8][9][10]

-

Non-Homologous End Joining (NHEJ): A more error-prone pathway that directly ligates broken DNA ends.[6][11][12] In HR-deficient tumors, there can be an increased reliance on NHEJ.

-

The Principle of Synthetic Lethality

Synthetic lethality occurs when the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone is compatible with viability. The classic example in oncology is the synthetic lethal relationship between PARP inhibitors and HR deficiency.[13] In HR-deficient cancer cells (e.g., those with BRCA1/2 mutations), the inhibition of PARP, which is crucial for single-strand break repair, leads to the accumulation of DSBs during replication. These DSBs cannot be efficiently repaired by the compromised HR pathway, resulting in genomic catastrophe and cell death. Normal cells, with their functional HR pathway, can tolerate PARP inhibition.

Section 2: Quantitative Landscape of DDR Deficiencies in Cancer

The prevalence of mutations and deficiencies in DDR pathways varies significantly across different cancer types. Understanding this landscape is crucial for identifying patient populations who may benefit from DDR-targeted therapies.

Table 1: Prevalence of Somatic Mutations in Core DDR Genes Across Cancer Types

| Cancer Type | Homologous Recombination (HR) | Base Excision Repair (BER) | Mismatch Repair (MMR) | Non-Homologous End Joining (NHEJ) | ATM/ATR Signaling |

| Ovarian Cancer | 14.1%[8] | - | - | - | - |

| Bladder Cancer | 9.7%[8] | - | - | - | - |

| Breast Cancer | 8.0%[8] | - | - | - | - |

| Endometrial Cancer | 7.4%[8] | - | - | - | - |

| Prostate Cancer | 7.1%[8] | - | - | - | - |

| Pancreatic Cancer | 6.5%[8] | - | - | - | - |

| Urothelial Carcinoma | - | - | - | - | ATM (4.3%), ATRX (2.2%)[2] |

Data compiled from multiple sources.[1][2][8][9][14][15][16] The percentages represent the frequency of tumors with pathogenic mutations in key genes within the respective pathways.

Table 2: Frequency of Homologous Recombination Deficiency (HRD) in Various Solid Tumors

| Cancer Type | Frequency of HRD |

| Genitourinary Cancer | 92.0% |

| Colorectal Cancer | 86.1% |

| Hepatocellular Carcinoma | 83.3% |

| Pancreatic Cancer | 76.2% |

| Biliary Tract Cancer | 75.0% |

| Gastric Cancer | 69.0% |

| Sarcoma | 65.0% |

| Melanoma | 57.1% |

Data from a study analyzing various solid tumors.[17] HRD was confirmed based on genomic instability scores.

Section 3: Key Experimental Protocols for Studying DDR Reliance

Evaluating the reliance of cancer cells on specific DDR pathways and the efficacy of DDR inhibitors requires a robust set of experimental techniques.

Cell Viability and Proliferation Assays (MTT/MTS)

These colorimetric assays are fundamental for assessing the cytotoxic effects of DDR inhibitors.

MTT Assay Protocol [18][19][20]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of culture medium. Include wells with medium only as a background control.

-

Treatment: Add the test compounds (DDR inhibitors) at various concentrations and incubate for the desired exposure period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate at 37°C for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and read the absorbance at 570 nm using a microplate reader.

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.

-

Incubation: Incubate the plate at 37°C for 1-4 hours.

-

Absorbance Measurement: Record the absorbance at 490 nm.

DNA Damage Quantification (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.

Alkaline Comet Assay Protocol [22][23][24][25]

-

Cell Preparation: Prepare a single-cell suspension from treated and control cells.

-

Slide Preparation: Mix cells with low-melting-point agarose and layer onto a pre-coated microscope slide.

-

Lysis: Immerse slides in cold lysis solution for at least 1 hour at 4°C.

-

Alkaline Unwinding: Place slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer for 20-40 minutes.

-

Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.

-

Neutralization and Staining: Gently wash the slides with a neutralization buffer and stain with a DNA-intercalating dye (e.g., SYBR Green or propidium iodide).

-

Visualization and Analysis: Visualize comets using a fluorescence microscope and quantify DNA damage using appropriate software to measure tail length and intensity.

Assessment of DSB Repair Foci (γH2AX Immunofluorescence)

Phosphorylation of H2AX (γH2AX) is an early marker of DNA double-strand breaks.

γH2AX Immunofluorescence Protocol [13][26][27][28][29]

-

Cell Culture and Treatment: Grow cells on coverslips and treat with DNA damaging agents or DDR inhibitors.

-

Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 5% BSA in PBS for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with a primary antibody against γH2AX (e.g., mouse anti-γH2AX) overnight at 4°C.

-

Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

-

Imaging and Quantification: Acquire images using a fluorescence microscope and count the number of γH2AX foci per nucleus.

Long-Term Cell Survival (Clonogenic Assay)

This assay measures the ability of a single cell to proliferate and form a colony, providing a measure of reproductive integrity after treatment.

Clonogenic Survival Assay Protocol [30][31][32][33]

-

Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells) into 6-well plates or flasks.

-

Treatment: Treat the cells with the desired agent(s) for a specified duration.

-

Incubation: Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, to allow for colony formation.

-

Fixation and Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.

-

Colony Counting: Count the number of colonies containing at least 50 cells.

-

Calculation: Calculate the plating efficiency and surviving fraction relative to the untreated control.

Section 4: Visualizing the Core DDR Signaling Pathways

Understanding the intricate signaling cascades within the DDR network is essential for identifying novel therapeutic targets. The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways.

Caption: ATM and ATR Signaling Pathways.

Caption: Homologous Recombination (HR) Pathway.

Caption: Non-Homologous End Joining (NHEJ) Pathway.

Caption: Base Excision Repair (BER) Pathway.

Conclusion

The reliance of cancer cells on specific DDR pathways represents a profound vulnerability that has been successfully exploited in the clinic. The development of PARP inhibitors for HR-deficient tumors is a testament to the power of targeting these dependencies. As our understanding of the molecular intricacies of the DDR network deepens, so too will our ability to identify novel therapeutic targets and develop more precise and effective cancer therapies. The continued investigation into the prevalence of DDR deficiencies, the refinement of experimental methodologies, and the exploration of combination strategies will be paramount in realizing the full potential of this promising area of oncology research and drug development.

References

- 1. Genomic and Molecular Landscape of DNA Damage Repair Deficiency across The Cancer Genome Atlas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Base excision repair - Wikipedia [en.wikipedia.org]

- 4. DNA Damage Response | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. Non-homologous DNA end joining and alternative pathways to double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Homologous recombination - Wikipedia [en.wikipedia.org]

- 8. carislifesciences.com [carislifesciences.com]

- 9. ascopubs.org [ascopubs.org]

- 10. Prevalence of homologous recombination deficiency among all tumor types. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]

- 14. Pancancer analysis of DNA damage repair gene mutations and their impact on immune regulatory gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pan-cancer analysis of homologous recombination deficiency and homologous recombination repair–associated gene alterations in solid tumors from a large Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The prevalence of homologous recombination deficiency (HRD) in various solid tumors and the role of HRD as a single biomarker to immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 21. broadpharm.com [broadpharm.com]

- 22. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 23. creative-diagnostics.com [creative-diagnostics.com]

- 24. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]

- 25. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [en.bio-protocol.org]

- 26. crpr-su.se [crpr-su.se]

- 27. 2.8. γ-H2AX Immunofluorescence Microscopy [bio-protocol.org]

- 28. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 29. tandfonline.com [tandfonline.com]

- 30. Clonogenic Survival Assay- [bio-protocol.org]

- 31. Clonogenic assay - Wikipedia [en.wikipedia.org]

- 32. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Clonogenic Assay [en.bio-protocol.org]

Identifying Novel Biomarkers for Sensitivity to DDR Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The targeting of DNA Damage Response (DDR) pathways has emerged as a highly promising strategy in cancer therapy. The principle of synthetic lethality, where the inhibition of a DDR pathway is selectively lethal to cancer cells harboring specific genetic or functional defects in another compensatory pathway, has driven the development of a new class of targeted therapies. Key to the clinical success of these DDR inhibitors (DDRi) is the identification of robust biomarkers that can predict patient response and guide patient stratification. This technical guide provides an in-depth overview of the core methodologies and data considerations for identifying and validating novel biomarkers of sensitivity to DDR inhibitors, with a focus on PARP, ATR, and CHK1 inhibitors.

Data Presentation: Quantitative Biomarkers of DDRi Sensitivity

The following tables summarize key quantitative data from preclinical studies, illustrating the correlation between specific biomarkers and sensitivity to various DDR inhibitors.

Table 1: PARP Inhibitor (Olaparib) Sensitivity in BRCA-mutant and Wild-Type Cancer Cell Lines

| Cell Line | Cancer Type | BRCA1 Status | BRCA2 Status | Olaparib IC50 (µM) | Reference |

| MDA-MB-436 | Breast Cancer | Mutant | Wild-Type | 0.98 | [1] |

| HCC1937 | Breast Cancer | Mutant | Wild-Type | 1.2 | [1] |

| MCF7 | Breast Cancer | Wild-Type | Wild-Type | 9.8 | [1] |

| PEO1 | Ovarian Cancer | Wild-Type | Mutant | 0.0557 | [2] |

| PEO4 | Ovarian Cancer | Wild-Type | Wild-Type | 0.0729 | [2] |

| UWB1.289 | Ovarian Cancer | Mutant | Wild-Type | Not Specified | [2] |

| UWB1.289+BRCA1 | Ovarian Cancer | Wild-Type | Wild-Type | Not Specified | [2] |

Table 2: ATR Inhibitor (M6620/VX-970) Sensitivity in ATM-deficient Prostate Cancer Models

| Cell Line Model | ATM Status | M6620 (VX-970) IC50 (µM) | Reference |

| ATM-WT | Wild-Type | >10 | [3] |

| ATM-deleted | Deficient | ~1 | [3] |

Table 3: CHK1 Inhibitor (SRA737) Sensitivity and B-family DNA Polymerase Expression

| Cell Line | Cancer Type | POLA1 Expression (Relative) | POLE Expression (Relative) | SRA737 GI50 (µM) | Reference |

| A549 | NSCLC | High | High | >1 | [4] |

| H460 | NSCLC | Low | Low | <0.1 | [4] |

| SW620 | Colorectal | High | High | >1 | [4] |

| HT29 | Colorectal | Low | Low | <0.1 | [4] |

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of DDR pathways and the experimental strategies to uncover biomarkers is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key concepts.

Signaling Pathways

References

- 1. Integrative analysis of pooled CRISPR genetic screens using MAGeCKFlute - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protocol 2: Viral Packaging and Cell Culture for CRISPR-based Screens: CRISPR-based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

The Unseen Battlefield: A Technical Guide to the Tumor Microenvironment's Influence on DDR Inhibitor Efficacy

For Researchers, Scientists, and Drug Development Professionals

Abstract

The efficacy of DNA Damage Response (DDR) inhibitors, a promising class of anti-cancer agents, is not solely determined by the genetic makeup of tumor cells. The intricate and dynamic tumor microenvironment (TME) plays a pivotal role in modulating treatment response, often leading to therapeutic resistance. This technical guide provides an in-depth exploration of how key components of the TME—hypoxia, acidosis, immune cells, and the extracellular matrix—impinge upon DDR pathways and the effectiveness of DDR inhibitors. We will dissect the molecular mechanisms underlying these interactions, present quantitative data to illustrate the impact on drug sensitivity, and provide detailed experimental protocols for investigating these phenomena. Furthermore, this guide utilizes Graphviz visualizations to clearly depict complex signaling pathways and experimental workflows, offering a comprehensive resource for researchers and drug development professionals seeking to overcome TME-mediated resistance to DDR inhibitors.

Introduction: The Tumor Microenvironment as a Major Determinant of DDR Inhibitor Response

The DNA Damage Response (DDR) is a complex network of signaling pathways that detects and repairs DNA lesions, thereby maintaining genomic integrity. Cancer cells frequently exhibit DDR deficiencies, making them reliant on a smaller subset of repair pathways for survival. This dependency creates a vulnerability that can be exploited by DDR inhibitors, which function through the principle of synthetic lethality.[1][2] Poly(ADP-ribose) polymerase (PARP) inhibitors are a prime example of the clinical success of this approach, particularly in tumors with mutations in BRCA1/2 genes.[2]

However, the clinical reality is that many patients either do not respond to DDR inhibitors or develop resistance over time.[3] A growing body of evidence points to the TME as a critical contributor to this resistance. The TME is a complex ecosystem composed of cancer cells, stromal cells (such as cancer-associated fibroblasts), immune cells, the extracellular matrix (ECM), and various signaling molecules, all existing within a unique physicochemical milieu characterized by hypoxia and acidosis.[4][5][6] This guide will systematically deconstruct the influence of these TME components on the efficacy of DDR inhibitors.

Hypoxia: The Oxygen-Deprived Barrier to this compound Efficacy

Hypoxia, a state of low oxygen tension (pO2 < 10 mmHg), is a common feature of solid tumors resulting from a mismatch between oxygen supply and consumption.[4][5] It is a well-established driver of tumor progression, metastasis, and resistance to various therapies, including DDR inhibitors.[5][6][7]

Mechanisms of Hypoxia-Induced this compound Resistance

Hypoxia can induce resistance to DDR inhibitors through several mechanisms:

-

Downregulation of Homologous Recombination (HR) Proteins: While severe hypoxia can paradoxically sensitize HR-proficient cells to PARP inhibitors by suppressing HR gene expression (a concept termed "contextual synthetic lethality"), moderate hypoxia, more commonly found in tumors, can promote resistance.[7][8] Mechanistically, moderate hypoxia can lead to reduced production of reactive oxygen species (ROS), resulting in less DNA damage and thus a decreased reliance on DDR pathways targeted by inhibitors.[7]

-

HIF-1α-Mediated Transcriptional Changes: The master regulator of the cellular response to hypoxia is the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α).[4] HIF-1α can upregulate the expression of genes involved in drug efflux pumps and alter metabolic pathways, indirectly contributing to drug resistance.

-

Replication Stress and Stalled Forks: Hypoxia can induce replication stress and stall replication forks.[9] While this can be a source of DNA damage, chronic adaptation to hypoxia can lead to the upregulation of pathways that protect stalled forks, thereby reducing the efficacy of inhibitors targeting replication stress, such as ATR inhibitors.

Quantitative Impact of Hypoxia on this compound Efficacy

The following table summarizes findings from studies investigating the effect of hypoxia on the efficacy of DDR inhibitors, as measured by the half-maximal inhibitory concentration (IC50).

| This compound | Cell Line | Oxygen Level | Fold Change in IC50 (Hypoxia vs. Normoxia) | Reference |

| Olaparib (PARPi) | HR-proficient cancer cells | 2% O2 (Moderate Hypoxia) | Increased resistance | [7] |

| Olaparib (PARPi) | HR-deficient cancer cells | 2% O2 (Moderate Hypoxia) | Increased resistance | [7] |

| ATR inhibitor | Various | <0.1% O2 (Severe Hypoxia) | Sensitization in some contexts | [9] |

Experimental Protocols for Studying Hypoxia and DDR

2.3.1. Induction of Hypoxia in Cell Culture

-

Materials: Hypoxia chamber (e.g., a modular incubator chamber), pre-mixed gas cylinder (e.g., 1% O2, 5% CO2, balanced with N2), cell culture plates, appropriate cell culture medium.

-

Protocol:

-

Seed cells in culture plates and allow them to attach overnight under normoxic conditions (21% O2, 5% CO2).

-

Place the culture plates inside the hypoxia chamber.

-

Flush the chamber with the pre-mixed hypoxic gas for 5-10 minutes to displace the ambient air.

-

Seal the chamber and place it in a standard cell culture incubator at 37°C.

-

For long-term experiments, re-flush the chamber with the hypoxic gas every 24-48 hours.

-

2.3.2. Detection of Hypoxia in Tumors

-

Immunohistochemistry (IHC) for Endogenous Markers:

-

Principle: Detects the expression of proteins that are upregulated under hypoxic conditions.

-

Markers: HIF-1α, Carbonic Anhydrase IX (CA9), Glucose Transporter 1 (GLUT1).[4][10]

-

Protocol Outline:

-

Fix and embed tumor tissue in paraffin.

-

Section the tissue and mount on slides.

-

Perform antigen retrieval.

-

Incubate with a primary antibody specific for the hypoxia marker.

-

Incubate with a labeled secondary antibody.

-

Develop with a chromogenic substrate and counterstain.

-

Image and quantify the staining intensity.

-

-

-

Pimonidazole Adduct Detection:

-

Principle: Pimonidazole is a 2-nitroimidazole compound that forms adducts with proteins in hypoxic cells (pO2 < 10 mmHg). These adducts can be detected by specific antibodies.[11]

-

Protocol Outline:

-

Administer pimonidazole to the animal model or add to cell culture.

-

Harvest and fix the tumor tissue or cells.

-

Perform IHC or immunofluorescence using an anti-pimonidazole adduct antibody.

-

-

Tumor Acidosis: A Low pH Environment Compromising DNA Repair

The metabolic activity of rapidly proliferating cancer cells, often in a hypoxic environment, leads to the production of lactic acid and a decrease in the extracellular pH (pHe), a condition known as acidosis (pHe 6.5-6.9).[5][12] This acidic TME has been shown to promote tumor invasion, metastasis, and drug resistance.[13]

Mechanisms of Acidosis-Induced this compound Resistance and Sensitivity

The impact of acidosis on DDR is complex and can lead to both resistance and, paradoxically, increased sensitivity to certain DDR inhibitors:

-

Increased DNA Damage: Acidosis can induce the production of reactive oxygen species (ROS), leading to oxidative DNA damage.[12][13] This can create a state of elevated baseline DNA damage.

-

Inhibition of DNA Repair: Some DNA repair systems, including mismatch repair and homologous recombination, are inhibited under low pH conditions.[12]

-

Enhanced Sensitivity to ATM/ATR Inhibitors: Recent studies have shown that acid-exposed cancer cells exhibit an increase in DNA damage response signaling, including the activation of ATM and ATR pathways.[13][14] This heightened reliance on ATM/ATR for survival makes these cells more susceptible to ATM and ATR inhibitors.[13][14]

-

Upregulation of Base Excision Repair (BER): In contrast to the inhibition of other repair pathways, some studies have shown that cancer cells can upregulate the BER pathway to tolerate the acidic TME, suggesting that targeting BER could be a viable strategy in this context.[12]

Quantitative Impact of Acidosis on this compound Efficacy

| This compound | Cell Line | Extracellular pH | Effect on Efficacy | Reference |

| ATM inhibitor | HCT116 (colorectal) | pH 6.5 | Increased sensitivity | [13] |

| ATR inhibitor | HCT116 (colorectal) | pH 6.5 | Increased sensitivity | [13] |

| BER inhibitor | HCT116 (colorectal) | pH 6.0-6.2 | Increased cell death | [12] |

Experimental Protocols for Studying Acidosis and DDR

3.3.1. Induction of Acidosis in Cell Culture

-

Materials: Bicarbonate-free cell culture medium (e.g., DMEM or RPMI), HEPES buffer, sterile HCl, pH meter, cell culture plates.

-

Protocol:

-

Prepare the acidic medium by supplementing bicarbonate-free medium with HEPES (20-25 mM) and adjusting the pH to the desired level (e.g., 6.5) with sterile HCl.

-

Culture cells in this medium in a non-CO2 incubator or a standard CO2 incubator with loosely capped flasks to allow for CO2 equilibration.

-

For chronic adaptation, gradually decrease the pH of the culture medium over several weeks.

-

3.3.2. Measurement of DNA Damage

-

Comet Assay (Single-Cell Gel Electrophoresis):

-

Principle: This technique measures DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet tail."[15][16][17]

-

Protocol Outline:

-

Embed single cells in a low-melting-point agarose on a microscope slide.

-

Lyse the cells to remove membranes and proteins, leaving behind the nucleoid.

-

Subject the slides to electrophoresis (alkaline for single- and double-strand breaks, neutral for double-strand breaks).

-

Stain the DNA with a fluorescent dye.

-

Visualize under a fluorescence microscope and quantify the comet tail moment.

-

-

-

γH2AX Immunofluorescence:

-

Principle: Phosphorylation of the histone variant H2AX at serine 139 (γH2AX) is an early marker of DNA double-strand breaks (DSBs).[15][16]

-

Protocol Outline:

-

Fix and permeabilize cells grown on coverslips.

-

Incubate with a primary antibody specific for γH2AX.

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Image using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.

-

-

The Immune Microenvironment: A Double-Edged Sword in this compound Therapy

The TME is infiltrated by a diverse population of immune cells, including T cells, natural killer (NK) cells, macrophages, and myeloid-derived suppressor cells (MDSCs).[18][19] These cells can either promote or suppress tumor growth and can significantly influence the response to DDR inhibitors.

Mechanisms of Immune Cell-Mediated Effects on this compound Efficacy

-

DDRi-Induced Immunogenicity: DDR inhibitors can enhance the immunogenicity of tumor cells. By inducing DNA damage, they can lead to the accumulation of cytosolic DNA fragments, which activate the cGAS-STING pathway.[20][21] This, in turn, triggers a type I interferon response, promoting the recruitment and activation of cytotoxic T cells.[20]

-

Upregulation of PD-L1: A consequence of the STING pathway activation can be the upregulation of the immune checkpoint ligand PD-L1 on tumor cells, which can dampen the anti-tumor immune response.[20] This provides a strong rationale for combining DDR inhibitors with immune checkpoint blockade.

-

Direct Effects on Immune Cells: PARP inhibitors have been shown to directly affect T cells, promoting the generation of memory T cells with enhanced anti-tumor activity.[19]

-

Immunosuppressive TME: An immunosuppressive TME, characterized by the presence of regulatory T cells (Tregs) and MDSCs, can counteract the pro-inflammatory effects of DDR inhibitors, leading to resistance. For instance, PARP inhibitor treatment can induce the activation of STAT3 in tumor and immune cells, promoting an immunosuppressive environment.[22]

Experimental Protocols for Studying Immune-DDR Interactions

4.2.1. Co-culture of Cancer Cells and Immune Cells

-

Principle: To study the direct and indirect interactions between cancer cells and specific immune cell populations in a controlled in vitro setting.

-

Materials: Transwell inserts (0.4 µm pore size for cytokine-mediated interactions, larger pores for migration assays), co-culture compatible medium, cancer cell lines, isolated immune cells (e.g., T cells, macrophages).[23][24][25][26][27]

-

Protocol Outline (Transwell Co-culture):

-

Seed cancer cells in the lower chamber of a multi-well plate.

-

Add immune cells to the Transwell insert (upper chamber).

-

Treat the co-culture with a this compound.

-

After the desired incubation period, assess endpoints such as cancer cell viability, immune cell activation (e.g., by flow cytometry for activation markers), and cytokine secretion (e.g., by ELISA).

-

4.2.2. In Vivo Tumor Models with Immune Monitoring

-

Principle: To evaluate the effect of DDR inhibitors on the tumor immune microenvironment in a more physiologically relevant setting.

-

Models: Syngeneic mouse tumor models (with a competent immune system).

-

Protocol Outline:

-

Implant tumor cells into immunocompetent mice.

-

Once tumors are established, treat the mice with a this compound, an immune checkpoint inhibitor, or a combination.

-

Monitor tumor growth.

-

At the end of the experiment, harvest tumors and spleens.

-

Analyze the immune cell populations within the tumor and spleen by flow cytometry or multiplex immunohistochemistry.

-

The Extracellular Matrix: A Physical and Signaling Barrier

The extracellular matrix (ECM) is a non-cellular component of the TME that provides structural support and also actively participates in signaling. It is composed of proteins like collagen and fibronectin. In cancer, the ECM is often remodeled, leading to increased stiffness.[28][29]

Mechanisms of ECM-Mediated this compound Resistance

-

Physical Barrier: A dense and fibrotic ECM can act as a physical barrier, impeding the delivery of drugs to tumor cells.[30]

-

Stiffness-Dependent DNA Repair: ECM stiffness can directly regulate the efficiency of DNA repair. Low ECM stiffness has been shown to impair DSB repair by activating certain kinases that phosphorylate ubiquitin, thereby inhibiting RNF8-mediated ubiquitin signaling at DSB sites.[28] This suggests that tumors in softer tissues might be more sensitive to DNA damaging agents.

-

Integrin and DDR Signaling: Integrins, which are cell surface receptors that bind to the ECM, can activate signaling pathways that intersect with the DDR. The collagen receptor Discoidin Domain Receptor 2 (DDR2) has been implicated in promoting tumor invasion and metastasis, and its inhibition can modulate both tumor cells and cancer-associated fibroblasts.[31][32]

Experimental Protocols for Studying ECM and DDR

5.2.1. 3D Cell Culture with Tunable Stiffness

-

Principle: To mimic the mechanical properties of the TME in vitro.

-

Materials: Hydrogels with tunable stiffness (e.g., polyacrylamide gels, collagen gels of varying concentrations).

-

Protocol Outline:

-

Prepare hydrogels with different stiffness levels.

-

Coat the gels with ECM proteins (e.g., collagen, fibronectin).

-

Seed cancer cells on top of the gels.

-

Treat with DDR inhibitors and assess endpoints like cell viability and DNA damage (e.g., by γH2AX staining).

-

Conclusion and Future Directions

The tumor microenvironment presents a formidable challenge to the efficacy of DDR inhibitors. Hypoxia, acidosis, the immune landscape, and the extracellular matrix all contribute to a complex network of resistance mechanisms. A deeper understanding of these interactions is crucial for the development of more effective therapeutic strategies.

Future research should focus on:

-

Developing biomarkers: Identifying biomarkers that can predict TME-mediated resistance to specific DDR inhibitors.

-

Rational combination therapies: Designing clinical trials that rationally combine DDR inhibitors with agents that target the TME, such as hypoxia-activated prodrugs, drugs that modulate pH, and immune checkpoint inhibitors.

-

Advanced preclinical models: Utilizing more sophisticated preclinical models, such as patient-derived organoids and humanized mouse models, that better recapitulate the complexity of the human TME.

By addressing the challenges posed by the TME, we can unlock the full potential of DDR inhibitors and improve outcomes for cancer patients.

References

- 1. researchgate.net [researchgate.net]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. Resistance to DNA repair inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tumour response to hypoxia: understanding the hypoxic tumour microenvironment to improve treatment outcome in solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hypoxia and the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Eliminating hypoxic tumor cells improves response to PARP inhibitors in homologous recombination–deficient cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of PARP Inhibitors in the Ovarian Cancer Microenvironment: Moving Forward From Synthetic Lethality - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting hypoxic cells through the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Tumour response to hypoxia: understanding the hypoxic tumour microenvironment to improve treatment outcome in solid tumours [frontiersin.org]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Tumor acidosis-induced DNA damage response and tetraploidy enhance sensitivity to ATM and ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Strategies for the evaluation of DNA damage and repair mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. championsoncology.com [championsoncology.com]

- 17. youtube.com [youtube.com]

- 18. The role of DNA damage repair (DDR) system in response to immune checkpoint inhibitor (ICI) therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. PARP inhibition and immune modulation: scientific rationale and perspectives for the treatment of gynecologic cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Impact of DNA Damage Response—Targeted Therapies on the Immune Response to Tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | PARP Inhibition Activates STAT3 in Both Tumor and Immune Cells Underlying Therapy Resistance and Immunosuppression In Ovarian Cancer [frontiersin.org]

- 23. Protocol for generating a co-culture of macrophages with breast cancer tumoroids - Laboratoire PRISM [laboratoire-prism.fr]

- 24. Protocols for Co-Culture Phenotypic Assays with Breast Cancer Cells and THP-1-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Co-Culture In Vitro Systems to Reproduce the Cancer-Immunity Cycle [jove.com]

- 26. researchgate.net [researchgate.net]

- 27. Protocols for Co-Culture Phenotypic Assays with Breast Cancer Cells and THP-1-Derived Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Extracellular matrix stiffness determines DNA repair efficiency and cellular sensitivity to genotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. youtube.com [youtube.com]

- 31. pnas.org [pnas.org]

- 32. researchgate.net [researchgate.net]

The Double-Edged Sword: Unraveling the Role of the DNA Damage Response in Non-Cancerous Diseases

A Technical Guide for Researchers and Drug Development Professionals

The DNA Damage Response (DDR) is a sophisticated and essential network of cellular pathways that detects, signals, and repairs DNA lesions, safeguarding genomic integrity. While its role in cancer is extensively studied, emerging evidence reveals the profound and often detrimental involvement of the DDR in a wide spectrum of non-cancerous diseases. Persistent activation or dysregulation of DDR pathways contributes to the pathogenesis of neurodegenerative disorders, cardiovascular diseases, autoimmune conditions, and metabolic syndromes. This in-depth technical guide explores the core principles of DDR activation in these contexts, details key experimental methodologies, and presents a quantitative overview of DDR-related biomarkers, providing a crucial resource for researchers and drug development professionals seeking to understand and target this fundamental cellular process.

The DDR Network in Non-Malignant Pathologies

The DDR is orchestrated by a complex interplay of sensor, transducer, and effector proteins. In non-cancerous diseases, chronic exposure to endogenous and environmental stressors, such as reactive oxygen species (ROS), metabolic byproducts, and inflammatory cytokines, leads to an accumulation of DNA damage that overwhelms the cellular repair capacity. This sustained DDR activation can trigger cellular senescence, apoptosis, and inflammation, contributing to tissue dysfunction and disease progression.

Neurodegenerative Diseases

In neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's, neurons, being post-mitotic and long-lived, are particularly vulnerable to the accumulation of DNA damage.[1] Defective DNA repair mechanisms are increasingly implicated as drivers of these age-related conditions.[2] Increased oxidative DNA damage is a common feature observed in the brain tissue of patients with these diseases.[1]

Cardiovascular Diseases

Persistent DDR activation is a key contributor to the onset and development of cardiovascular diseases (CVDs).[3][4] DNA damage and the subsequent DDR have been detected in various cardiovascular disorders, including heart failure, dilated cardiomyopathy, and atrial fibrillation.[5] In atherosclerosis, for instance, both telomere shortening and DNA damage in vascular cells activate the DDR pathway, promoting vascular dysfunction.[6]

Autoimmune Disorders

A deregulated interplay between the DDR and the immune system is a hallmark of systemic autoimmune diseases such as systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA).[7][8] In these conditions, the accumulation of endogenous DNA damage can lead to the production of autoantibodies and the activation of inflammatory pathways.[7][8] For example, cytosolic DNA fragments can activate the cGAS-STING pathway, leading to the production of type I interferons, a key pathogenic factor in SLE.[6]

Metabolic Syndromes

The DDR is increasingly recognized as a critical player in the pathophysiology of metabolic syndrome and its components, including type 2 diabetes and non-alcoholic fatty liver disease.[9][10] Chronic inflammation and oxidative stress associated with metabolic disorders can induce DNA damage, leading to cellular senescence and impaired tissue regeneration, which in turn exacerbates metabolic dysfunction.[11]

Quantitative Insights into DDR Activation

The following tables summarize key quantitative findings related to DDR activation in various non-cancerous diseases, providing a comparative overview of biomarker levels and the effects of DDR-targeted interventions.

| Disease Category | Disease | Biomarker | Organ/Cell Type | Observation | Fold Change/p-value | Reference |

| Cardiovascular | Pediatric Cardiac Catheterization | γH2AX foci | Peripheral Blood T Lymphocytes | Increased DNA damage post-procedure | Significant increase in all patients | [2] |

| Autoimmune | Systemic Lupus Erythematosus (SLE) | cGAMP | Peripheral Blood Mononuclear Cells (PBMCs) | Increased cGAMP concentration | p < 0.05 vs. Healthy Controls | [11] |

| Metabolic | Diabetic Nephropathy (in vitro) | PARP-1 | Mouse Mesangial Cells | High glucose increased PARP-1 expression | p < 0.05 | [12] |

| Metabolic | Diabetic Nephropathy (in vitro) | SIRT-1 | Mouse Mesangial Cells | High glucose decreased SIRT-1 expression | p < 0.001 | [12] |

| Metabolic | Diabetic Nephropathy (in vivo) | PARP-1 | db/db mice kidney | Increased PARP-1 activity | - | [12] |

| Metabolic | Diabetic Nephropathy (in vivo) | SIRT-1 | db/db mice kidney | Decreased SIRT-1 expression | - | [12] |

| Intervention | Disease Model | Biomarker | Effect | Quantitative Change | Reference |

| PARP-1 inhibitor (PJ34) | Diabetic Nephropathy (in vitro) | PARP-1 | Decreased expression | p < 0.05 | [12] |

| PARP-1 inhibitor (PJ34) | Diabetic Nephropathy (in vitro) | SIRT-1 | Increased expression | p < 0.05 | [12] |

| PARP-1 gene deficiency | Diabetic Kidney Disease (in vivo) | Urinary Albumin | Reduced excretion | Significant reduction | [7] |

| PARP-1 gene deficiency | Diabetic Kidney Disease (in vivo) | Mesangial Expansion | Decreased | Significant reduction | [7] |

Key Experimental Protocols

Accurate assessment of DDR activation is paramount for both basic research and the development of novel therapeutics. This section provides detailed methodologies for key experiments used to quantify DNA damage and the activity of DDR proteins.

Neutral Comet Assay for DNA Double-Strand Breaks

The neutral comet assay, or single-cell gel electrophoresis, is a sensitive technique to detect DNA double-strand breaks (DSBs) in individual cells.[4][13][14]

Protocol:

-

Cell Preparation:

-

Culture cells of interest to approximately 60-80% confluence.

-

Treat cells with the agent of interest to induce DNA damage.

-

Harvest cells and resuspend in ice-cold 1x PBS to a concentration of 1 x 10^5 cells/mL.

-

-

Embedding Cells in Agarose:

-

Mix the cell suspension with low melting point (LMP) agarose (at 37°C) at a 1:10 (v/v) ratio.

-

Pipette 75 µL of the cell/agarose mixture onto a pre-coated comet slide.

-

Solidify the agarose by placing the slide at 4°C for 10-15 minutes.

-

-

Cell Lysis:

-

Immerse the slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% N-lauroylsarcosine, with 1% Triton X-100 and 10% DMSO added fresh) for at least 1 hour at 4°C.

-

-

Electrophoresis:

-

Wash the slides three times for 5 minutes each with cold neutral electrophoresis buffer (300 mM sodium acetate, 100 mM Tris-HCl, pH 8.3).

-

Place the slides in a horizontal electrophoresis tank filled with fresh, cold electrophoresis buffer.

-

Perform electrophoresis at a low voltage (e.g., 20-25 V) for a duration determined by the cell type and level of damage (typically 40-60 minutes) at 4°C.

-

-

Staining and Visualization:

-

Gently wash the slides twice with 1x PBS for 5 minutes each.

-

Fix the cells with 70% ethanol for 5 minutes.

-

Air dry the slides completely.

-

Stain the DNA with a fluorescent dye such as SYBR Gold (1:10,000 dilution in TE buffer) for 15 minutes in the dark.

-

Visualize the comets using a fluorescence microscope. The percentage of DNA in the tail is quantified using image analysis software.

-

Immunofluorescence Staining for γH2AX Foci

The phosphorylation of histone H2AX on serine 139 (γH2AX) is a rapid and specific marker for DNA DSBs.[2][15]

Protocol:

-

Cell Seeding and Treatment:

-

Grow cells on glass coverslips in a petri dish.

-

Treat cells as required to induce DNA damage.

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Antibody Incubation:

-

Wash three times with PBS.

-

Block with 1% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween 20) for 1 hour at room temperature.

-

Incubate with a primary antibody against γH2AX (e.g., mouse monoclonal anti-γH2AX, 1:500 dilution in 1% BSA/PBST) overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody and Counterstaining:

-

Wash three times with PBST.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG, 1:1000 dilution in 1% BSA/PBST) for 1 hour at room temperature in the dark.

-

Wash three times with PBST.

-

Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

-

-

Mounting and Imaging:

-

Wash with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualize and quantify the γH2AX foci per nucleus using a fluorescence or confocal microscope and appropriate image analysis software.

-

PARP Activity Assay (Colorimetric)

This assay measures the activity of Poly (ADP-ribose) Polymerase (PARP) by detecting the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.

Protocol:

-

Prepare Cell Lysates:

-

Harvest cells and prepare a cell lysate according to the manufacturer's protocol (e.g., using a lysis buffer with protease inhibitors).

-

Determine the protein concentration of the lysate.

-

-

PARP Reaction:

-

Add the cell lysate to a histone-coated 96-well plate.

-

Add the PARP reaction buffer containing biotinylated NAD+.

-

Incubate the plate at room temperature for 1 hour to allow the PARP enzyme in the lysate to poly(ADP-ribosyl)ate the histones.

-

-

Detection:

-

Wash the wells to remove unincorporated biotinylated NAD+.

-

Add Streptavidin-HRP (Horseradish Peroxidase) conjugate to the wells and incubate for 1 hour.

-

Wash the wells.

-

Add a colorimetric HRP substrate (e.g., TMB).

-

Stop the reaction with a stop solution.

-

-

Quantification:

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The absorbance is directly proportional to the PARP activity.

-

Visualizing the DDR Signaling Networks

The following diagrams, generated using the DOT language for Graphviz, illustrate key DDR signaling pathways implicated in various non-cancerous diseases.

Generalized DNA Damage Response Pathway

Caption: A generalized overview of the DNA Damage Response signaling cascade.

cGAS-STING Pathway in Systemic Lupus Erythematosus

Caption: Activation of the cGAS-STING pathway by cytosolic DNA in SLE.

PARP-1 and SIRT-1 Interplay in Diabetic Nephropathy

Caption: Interplay of PARP-1 and SIRT-1 in the pathogenesis of diabetic nephropathy.

Conclusion and Future Directions

The DNA Damage Response, a guardian of the genome, reveals its darker side in the context of non-cancerous diseases. The persistent and unresolved activation of DDR pathways contributes significantly to the cellular and tissue damage that underlies a host of debilitating conditions. The experimental protocols and quantitative data presented in this guide offer a foundational resource for researchers aiming to dissect the intricate roles of DDR in these diseases. The signaling pathways, visualized here, provide a roadmap for identifying novel therapeutic targets. The future of treating many non-cancerous, age-related diseases may lie in our ability to modulate the DDR, tipping the balance from a chronic, damaging response to one that promotes cellular resilience and tissue homeostasis. Further research into the specific contexts of DDR activation and the development of targeted DDR inhibitors will be crucial in translating our understanding of this fundamental process into effective therapies for a wide range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. ahajournals.org [ahajournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ifmthera.com [ifmthera.com]

- 6. Regulation of cGAS-STING Pathway - Implications for Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. POLY(ADP-RIBOSE) POLYMERASE-1 (PARP-1) GENE DEFICIENCY ALLEVIATES DIABETIC KIDNEY DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Activation of cGAS-STING Pathway in Systemic Lupus Erythematosus - ACR Meeting Abstracts [acrabstracts.org]

- 12. PARP-1 and SIRT-1 are Interacted in Diabetic Nephropathy by Activating AMPK/PGC-1α Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubcompare.ai [pubcompare.ai]

- 15. Quantitation of γH2AX Foci in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Assessing DNA Damage and Repair in Response to DDR Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The DNA Damage Response (DDR) is a complex signaling network that cells activate to detect and repair DNA lesions, thereby maintaining genomic integrity.[1][2][3] This network is crucial for cell survival, but cancer cells often exhibit defects in DDR pathways, making them reliant on the remaining repair mechanisms.[4] This dependency creates a vulnerability that can be exploited therapeutically.

DDR inhibitors are a class of drugs that block key proteins in DNA repair pathways.[5][6] A prominent strategy, known as synthetic lethality, involves using these inhibitors to target tumors with pre-existing DNA repair defects (e.g., using PARP inhibitors in BRCA-mutated cancers).[7][8] As the therapeutic landscape for DDR inhibitors expands to include inhibitors of ATM, ATR, and DNA-PK, robust and reliable methods to assess their on-target effects on DNA damage and repair are critical for preclinical and clinical development.[4][9][10]

These application notes provide detailed protocols for key assays used to quantify the efficacy of DDR inhibitors by measuring their impact on DNA damage induction and the inhibition of specific repair pathways.

Visualizing the DNA Damage Response Pathway

The DDR is initiated by sensor proteins that recognize specific types of DNA damage. This signal is then amplified by transducer kinases, leading to the activation of effector proteins that orchestrate cell cycle arrest and DNA repair.

Caption: Overview of the core DNA Damage Response (DDR) signaling pathways.

Section 1: Assays for Quantifying DNA Damage

A primary method for evaluating DDR inhibitors is to measure the accumulation of DNA damage that results from repair inhibition.

γH2AX Immunofluorescence Staining for DNA Double-Strand Breaks (DSBs)

Phosphorylation of the histone variant H2AX on serine 139 (to form γH2AX) is one of the earliest events following the formation of a DSB.[11] Quantifying γH2AX foci via immunofluorescence is a widely accepted method to assess DSB levels.[12] DDR inhibitors that block repair pathways will lead to a persistent or increased number of γH2AX foci after initial DNA damage.[13][14]

Caption: Experimental workflow for γH2AX immunofluorescence staining.

Experimental Protocol: γH2AX Staining

-

Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of treatment.

-

Treatment: Treat cells with a DNA damaging agent (e.g., etoposide, ionizing radiation) with or without the this compound at various concentrations. Include appropriate vehicle controls.

-

Incubation: Incubate for the desired time course (e.g., 1, 4, and 24 hours) to assess both damage induction and repair kinetics.

-

Fixation: Aspirate media, wash once with PBS, and fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.[15]

-

Blocking: Wash three times with PBS. Block with 1% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.[15]

-

Primary Antibody: Incubate with anti-γH2AX primary antibody (e.g., Millipore, catalog no. 05-636) diluted in blocking buffer overnight at 4°C.[15]

-

Secondary Antibody: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Mounting: Wash three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain like DAPI.

-

Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the number of distinct γH2AX foci per nucleus using automated image analysis software (e.g., ImageJ, CellProfiler). A positive cell is often defined as having >5 or >10 foci.

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.[16][17] Under an electric field, fragmented DNA migrates out of the nucleus, forming a "comet tail." The intensity and length of the tail relative to the head are proportional to the amount of DNA damage. The assay can be run under alkaline conditions (pH > 13) to detect single-strand breaks (SSBs) and alkali-labile sites, or under neutral conditions (pH ~7.5) to specifically detect double-strand breaks (DSBs).[11][18]

Experimental Protocol: Alkaline Comet Assay

-

Cell Preparation: After treatment, harvest cells and resuspend at 2 x 10^5 cells/mL in ice-cold PBS. Ensure all steps are performed in dim light to prevent extraneous DNA damage.[19]

-

Slide Preparation: Mix cell suspension 1:10 (v/v) with molten 1% low-melting-point agarose (at 37°C).[19] Immediately pipette 30-50 µL onto a specially coated comet slide and spread into a thin layer. Allow to solidify at 4°C for 15 minutes.

-

Lysis: Immerse slides in cold, freshly prepared lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1-3 hours at 4°C.[17][18]

-

DNA Unwinding: Gently place slides in a horizontal electrophoresis tank. Fill the tank with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) and let the DNA unwind for 20-30 minutes.[18]

-

Electrophoresis: Perform electrophoresis at ~20-25 V (~250-300 mA) for 25-30 minutes at 4°C.[17][18]

-

Neutralization and Staining: Gently drain the buffer and neutralize the slides with dH2O or a neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes.[17] Stain the DNA with a fluorescent dye such as Propidium Iodide or SYBR Green.

-

Imaging and Analysis: Visualize slides using a fluorescence microscope. Analyze at least 50-100 comets per sample using specialized software (e.g., CASP, Comet Assay IV) to quantify parameters like % Tail DNA or Olive Tail Moment.[17]

Section 2: Assays for DNA Repair Pathway Activity

To confirm that a this compound is blocking its intended pathway, functional assays that measure the efficiency of specific DNA repair mechanisms are essential.

Homologous Recombination (HR) Repair Assay

HR is a high-fidelity pathway for repairing DSBs, primarily active in the S and G2 phases of the cell cycle.[20] Assays to measure HR often rely on a reporter substrate, typically containing two differentially mutated copies of a fluorescent protein gene (e.g., GFP). A DSB is induced in one copy by a site-specific endonuclease (I-SceI). Repair of this break via HR using the second copy as a template restores a functional GFP gene, and the percentage of GFP-positive cells can be quantified by flow cytometry.[21][22]

Experimental Protocol: DR-GFP Reporter Assay

-

Cell Line: Use a cell line stably expressing the DR-GFP reporter substrate (e.g., U2OS DR-GFP).

-

Treatment: Seed cells and treat with the this compound of interest (e.g., PARP or ATR inhibitors) for a specified pre-incubation period.

-

DSB Induction: Transfect the cells with a plasmid expressing the I-SceI endonuclease to induce a specific DSB in the reporter construct.

-

Incubation: Incubate for 48-72 hours post-transfection to allow for DNA repair and GFP expression.[21]

-